molecular formula C7H7NO3 B1473449 3-(2-Nitroprop-1-en-1-yl)furan CAS No. 860003-90-3

3-(2-Nitroprop-1-en-1-yl)furan

Cat. No. B1473449
CAS RN: 860003-90-3
M. Wt: 153.14 g/mol
InChI Key: QBIBUTJSWOIVCP-UHFFFAOYSA-N
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Description

  • CAS Number : 860003-90-3

Synthesis Analysis

The synthesis of 3-(2-Nitroprop-1-en-1-yl)furan involves the equimolar reaction between 1-(furan-2-yl)-ethenone and 2,6-difluorobenzaldehyde . This reaction yields the chalcone (E)-3-(2,6-difluorophenyl)-1-(furan-2-yl)-prop-2-en-1-one .


Molecular Structure Analysis

The compound’s molecular structure consists of a furan ring attached to a nitropropenyl group. The α,β-unsaturated ketone group (–C(O)CH=CH–) connects the two aromatic rings .


Chemical Reactions Analysis

While specific chemical reactions involving this compound are not explicitly mentioned in the literature, chalcones (to which this compound belongs) exhibit diverse biological activities, including bactericidal, fungicidal, antiviral, anti-inflammatory, and antitumor properties .


Physical And Chemical Properties Analysis

  • Vibrational Spectra : Theoretical and experimental vibrational spectra, including IR intensities and frequencies, are essential for understanding molecular behavior .

Future Directions

  • Supramolecular Studies : Further understanding the compound’s interactions in different environments .

properties

IUPAC Name

3-(2-nitroprop-1-enyl)furan
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H7NO3/c1-6(8(9)10)4-7-2-3-11-5-7/h2-5H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QBIBUTJSWOIVCP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=CC1=COC=C1)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H7NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

153.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-(2-Nitroprop-1-en-1-yl)furan

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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